7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring system . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy tetralone.
Wittig Olefination: The 7-methoxy tetralone undergoes Wittig olefination to introduce a double bond.
Asymmetric Dihydroxylation: The resulting product is subjected to Sharpless asymmetric dihydroxylation to introduce hydroxyl groups.
Oxidation: The hydroxyl groups are then oxidized to form the carboxylic acid group.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studying the biological activity of naphthalene derivatives and their interactions with various biological targets.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Similar structure but the carboxylic acid group is at the 1st position.
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group on the tetrahydronaphthalene ring system. This unique combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h4-5,7,9H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDULJHJAQFHUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563372 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24833-31-6 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-1,2,3,4-tetrahydro-naphtalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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